6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide is a synthetic organic compound that features both isoindoline and tetrazole functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of a suitable phthalic anhydride derivative.
Introduction of the Tetrazole Group: This can be done by reacting an appropriate amine with sodium azide under acidic conditions.
Coupling Reaction: The final step might involve coupling the isoindoline and tetrazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindoline moiety.
Reduction: Reduction reactions could potentially reduce the tetrazole ring.
Substitution: Both the isoindoline and tetrazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with isoindoline and tetrazole groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
- N-(1H-tetrazol-5-yl)hexanamide
- Phthalimide derivatives
Uniqueness
The uniqueness of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide lies in its combination of isoindoline and tetrazole groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H16N6O3 |
---|---|
Molecular Weight |
328.33 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C15H16N6O3/c22-12(16-15-17-19-20-18-15)8-2-1-5-9-21-13(23)10-6-3-4-7-11(10)14(21)24/h3-4,6-7H,1-2,5,8-9H2,(H2,16,17,18,19,20,22) |
InChI Key |
YODQOLHIOOXRNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.